molecular formula C9H18N2 B11918598 2-Azaspiro[4.5]decan-8-amine

2-Azaspiro[4.5]decan-8-amine

Cat. No.: B11918598
M. Wt: 154.25 g/mol
InChI Key: VLHBMURXKVONLQ-UHFFFAOYSA-N
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Description

2-Azaspiro[45]decan-8-amine is a spirocyclic amine compound characterized by a unique bicyclic structure where two rings are connected through a single nitrogen atom

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[4.5]decan-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amines, oxides, and other spirocyclic derivatives.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including changes in metabolic pathways and cellular signaling .

Comparison with Similar Compounds

  • 2-Oxa-8-azaspiro[4.5]decan-4-amine
  • 2-Azaspiro[4.5]decan-3-one
  • 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]

Uniqueness: 2-Azaspiro[4.5]decan-8-amine is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it offers a versatile scaffold for the development of novel therapeutic agents and materials .

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

2-azaspiro[4.5]decan-8-amine

InChI

InChI=1S/C9H18N2/c10-8-1-3-9(4-2-8)5-6-11-7-9/h8,11H,1-7,10H2

InChI Key

VLHBMURXKVONLQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1N)CCNC2

Origin of Product

United States

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